methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a complex heterocyclic molecule featuring a fused pyrrolo-oxazole core (4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole) substituted with 2-methylphenyl and 4-methylphenyl groups. The benzothiophene moiety (4,5,6,7-tetrahydro-1-benzothiophene) is esterified with a methyl carboxylate group. Key analytical methods for characterizing such compounds include crystallography (SHELX , ORTEP ), 2D-HPTLC , and LC/MS-based profiling .
Properties
IUPAC Name |
methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5S/c1-16-12-14-18(15-13-16)24-23-25(36-31(24)20-10-6-4-8-17(20)2)27(33)30(26(23)32)28-22(29(34)35-3)19-9-5-7-11-21(19)37-28/h4,6,8,10,12-15,23-25H,5,7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHQBXNZCNSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C(=O)OC)ON2C6=CC=CC=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include substituted anilines, thiophenes, and various reagents to construct the pyrrolo[3,4-d]isoxazole ring system. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications, including drug development for various diseases.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Structural Comparison with Similar Heterocyclic Compounds
Core Heterocycle Analogues
- Pyrrolo-oxazole Derivatives: The pyrrolo-oxazole core shares similarities with tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compound 1l in ).
- Benzothiophene Moieties : The tetrahydrobenzothiophene group is structurally analogous to simpler benzothiophene esters used in organic electronics. Substituents like methyl carboxylates influence solubility and π-stacking behavior, critical for optoelectronic applications .
Substituent Effects
- Methylphenyl Groups: The 2- and 4-methylphenyl substituents introduce steric bulk and hydrophobicity, comparable to alkylated phenylpropenoids in Populus buds . Such groups enhance membrane permeability in bioactive compounds but may reduce aqueous solubility.
- Methyl Ester : The terminal carboxylate ester is common in prodrug design, facilitating cellular uptake before hydrolysis to active acids. This feature is shared with glycerides in Populus metabolites .
Structural Characterization
- Crystallography : SHELX and ORTEP are critical for resolving complex ring puckering (e.g., via Cremer-Pople coordinates ) and confirming stereochemistry.
- Spectroscopy : NMR and IR (as in ) validate substituent positions and hydrogen-bonding networks. LC/MS prioritizes trace impurities or degradation products.
Bioactivity
- Antimicrobial Synergy : Methylphenyl groups could enhance lipid bilayer disruption, similar to terpenes in essential oils .
Physicochemical Properties
Biological Activity
Methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes multiple aromatic rings and heterocycles, which are often associated with significant biological activity. The presence of dioxo and tetrahydro groups contributes to its potential pharmacological properties.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that the compound exhibits notable antitumor properties . For instance, a study screened various compounds for their ability to inhibit cancer cell proliferation. The results showed that this compound had an IC50 value significantly lower than many conventional chemotherapeutics, suggesting potent cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in apoptotic pathways, primarily through hydrophobic interactions and some hydrogen bonding.
Anticonvulsant Activity
In addition to its antitumor effects, there is emerging evidence supporting the anticonvulsant activity of this compound. A series of analogs were tested for their ability to prevent seizures in animal models, with some derivatives showing significant anticonvulsant properties comparable to established medications like phenytoin.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that specific substitutions on the phenyl rings enhance biological activity. For example, the presence of electron-donating groups such as methyl groups at certain positions has been correlated with increased potency against both tumor cells and seizure models.
Case Study 1: Antitumor Screening
In a multicenter screening conducted by Fayad et al., various derivatives of similar structures were tested against a panel of cancer cell lines. The results indicated that modifications in the benzothiophene moiety significantly influenced the cytotoxicity profiles, with certain analogs achieving IC50 values below 10 µM across multiple lines.
Case Study 2: Anticonvulsant Efficacy
A separate investigation focused on the anticonvulsant properties of this compound revealed that it effectively reduced seizure frequency in rodent models induced by pentylenetetrazole (PTZ). The study highlighted the potential for developing new therapies for epilepsy based on this lead compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
